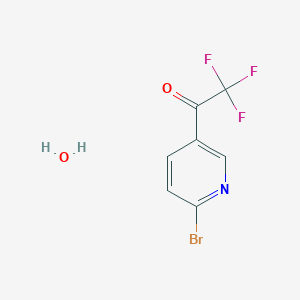
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Bromopyridin-3-yl)ethanol” is a compound with the CAS Number: 139042-62-9 . It has a molecular weight of 202.05 and is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(6-Bromopyridin-3-yl)ethanol” is 1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The physical form of “1-(6-Bromopyridin-3-yl)ethanol” is described as oil . It has a molecular weight of 216.08 .
Aplicaciones Científicas De Investigación
Sterically Demanding Iminopyridine Ligands
Research by Irrgang et al. (2007) in the "European Journal of Inorganic Chemistry" explored sterically demanding iminopyridine ligands, which are relevant to the study of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate. These ligands were synthesized using a two-step process involving 6-bromopyridine-2-carbaldehyde, and their ethylene polymerization/oligomerization behavior was studied, revealing significant ethylene dimerization selectivity (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).
Coordination Chemistry of Pyridines
In a study by Halcrow (2005) in "Coordination Chemistry Reviews," derivatives of pyridine, similar to this compound, were reviewed for their complex chemistry. This research highlighted the potential of these compounds in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Atom Transfer Radical Polymerization
Lutz et al. (2005) in "Macromolecular Rapid Communications" discussed the use of bromine chain ends in polystyrene for atom transfer radical polymerization (ATRP), which is relevant for understanding the role of bromopyridines in polymer science. The study showed the successful transformation of these chain ends into various functional groups, indicating the versatility of such compounds in polymer synthesis (Lutz, Börner, & Weichenhan, 2005).
Cyclization of Trifluoroacetohydroximoyl Bromides
Tanaka et al. (1987) in the "Bulletin of the Chemical Society of Japan" investigated the cyclization reactions of trifluoroacetohydroximoyl bromides with malononitrile, leading to the formation of fused isoxazolopyridines. This study provides insights into the reactivity of bromopyridines and their potential in creating novel chemical structures (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1987).
Ligand Synthesis for Actinide/Lanthanide Separation
Girnt et al. (2010) in "Inorganic Chemistry" synthesized a complexing ligand, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine, derived from similar bromopyridine compounds. This ligand showed promising results in the selective separation of trivalent actinide cations over lanthanides, demonstrating the compound's potential in nuclear waste management (Girnt, Roesky, Geist, Ruff, Panak, & Denecke, 2010).
Safety and Hazards
The safety information for “1-(6-Bromopyridin-3-yl)ethanol” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.H2O/c8-5-2-1-4(3-12-5)6(13)7(9,10)11;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFSBONCAURNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Br.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)
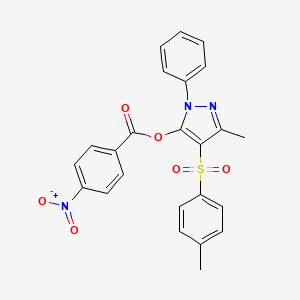
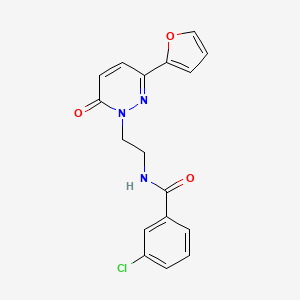
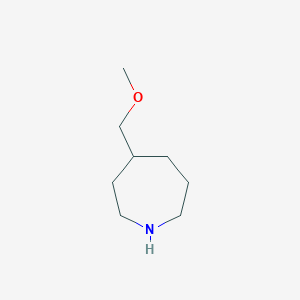
![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)
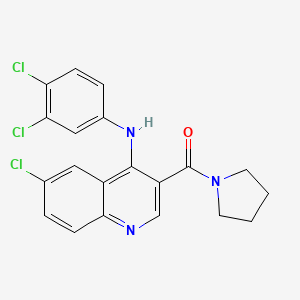

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)
![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)
![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
